molecular formula C9H14O4 B3345612 (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate CAS No. 1071847-27-2

(E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate

Cat. No.: B3345612
CAS No.: 1071847-27-2
M. Wt: 186.2 g/mol
InChI Key: IRKJMAORHOOJGK-VOTSOKGWSA-N
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Description

(E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate is an organic compound with the molecular formula C10H16O4. It is a derivative of ethyl acetoacetate and is characterized by its ethoxy and methyl substituents on the butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate typically involves the esterification of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 typically produces alcohols.

Scientific Research Applications

(E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is influenced by its electron-rich double bond and ester functional groups, which can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate, it shares a similar structure but lacks the ethoxy and methyl substituents.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-oxobutanoate: Another related compound with a simpler structure, lacking the additional substituents.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

ethyl (E)-4-ethoxy-3-methyl-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-6-7(3)8(10)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKJMAORHOOJGK-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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